molecular formula C11H13NO3S B1462689 4-(1,1-Dioxothiomorpholino)benzaldehyde CAS No. 27913-96-8

4-(1,1-Dioxothiomorpholino)benzaldehyde

Cat. No.: B1462689
CAS No.: 27913-96-8
M. Wt: 239.29 g/mol
InChI Key: JCYZHXMHEACSIN-UHFFFAOYSA-N
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Description

4-(1,1-Dioxothiomorpholino)benzaldehyde, also known as 4-(4-Formylphenyl)thiomorpholine 1,1-Dioxide, is a compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 . It appears as a white to yellow to green powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde group attached to a thiomorpholine dioxide group . The exact structure can be found in the MOL file with the MDL Number MFCD08276340 .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 183.0 to 187.0 degrees Celsius . The compound is air-sensitive and should be stored under inert gas .

Scientific Research Applications

Catalytic Applications

Compounds structurally related to 4-(1,1-Dioxothiomorpholino)benzaldehyde have been investigated for their catalytic properties. For instance, benzaldehyde thiosemicarbazones have shown notable efficiency in catalyzing C–C and C–N coupling reactions. These compounds form complexes with palladium, facilitating various organic transformations with potential applications in drug development and material synthesis (Dutta & Bhattacharya, 2013).

Organic Synthesis

In organic synthesis, derivatives of benzaldehydes, such as this compound, are utilized as key intermediates. For example, they participate in reactions with arylmagnesium bromides, leading to the formation of N-benzyl-β-hydroxyphenethylamines, which are precursors for the synthesis of tetrahydroisoquinolines, compounds of interest for their biological activities (Moshkin & Sosnovskikh, 2013).

Material Science

In the field of material science, derivatives of benzaldehydes have been employed in the synthesis of luminescent materials. For instance, cyclometallated rhodium(III) complexes containing benzaldehyde units exhibit long-lived luminescence, which can be useful for the development of new photoluminescent materials with potential applications in organic electronics and sensing technologies (Lo et al., 2003).

Analytical Chemistry

Benzaldehyde derivatives are also used in analytical chemistry as chromogenic agents. They have been applied in the spectrophotometric microdetermination of metal ions, such as cobalt(II), demonstrating the versatility of these compounds in developing sensitive and selective analytical methodologies (Khedr et al., 2005).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-9-10-1-3-11(4-2-10)12-5-7-16(14,15)8-6-12/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYZHXMHEACSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656198
Record name 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27913-96-8
Record name 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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